molecular formula C14H10N2O B1334567 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde CAS No. 518023-77-3

1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1334567
CAS No.: 518023-77-3
M. Wt: 222.24 g/mol
InChI Key: ZQTOQSZEFKUAKA-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde is a versatile chemical compound with the molecular formula C14H10N2O. It is characterized by a naphthalene ring fused to a pyrazole ring, with an aldehyde functional group at the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-naphthylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired aldehyde. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed:

    Oxidation: Formation of 1-Naphthalen-2-ylpyrazole-4-carboxylic acid.

    Reduction: Formation of 1-Naphthalen-2-ylpyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-Naphthalen-2-ylpyrazole-4-methanol: A reduced form of the aldehyde with different reactivity and applications.

    1-Naphthalen-2-ylpyrazole-4-carboxylic acid:

    2-Naphthalen-1-ylpyrazole-4-carbaldehyde: A positional isomer with variations in reactivity and biological activity.

Properties

IUPAC Name

1-naphthalen-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-10-11-8-15-16(9-11)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTOQSZEFKUAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=C(C=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399956
Record name 1-naphthalen-2-ylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518023-77-3
Record name 1-naphthalen-2-ylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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